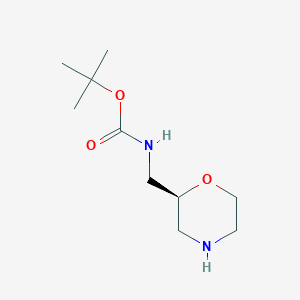

(S)-tert-Butyl (morpholin-2-ylmethyl)carbamate

Description

BenchChem offers high-quality (S)-tert-Butyl (morpholin-2-ylmethyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-tert-Butyl (morpholin-2-ylmethyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[[(2S)-morpholin-2-yl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-7-8-6-11-4-5-14-8/h8,11H,4-7H2,1-3H3,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYHJNCQAADULQE-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CNCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H]1CNCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10654831 | |

| Record name | tert-Butyl {[(2S)-morpholin-2-yl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875551-59-0 | |

| Record name | tert-Butyl {[(2S)-morpholin-2-yl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-(N-Boc-aminomethyl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to (S)-tert-Butyl (morpholin-2-ylmethyl)carbamate (CAS: 875551-59-0): A Chiral Building Block for Modern Drug Discovery

Abstract: This technical guide provides a comprehensive overview of (S)-tert-Butyl (morpholin-2-ylmethyl)carbamate, a key chiral building block in contemporary medicinal chemistry. We will delve into its physicochemical properties, provide a detailed, field-proven synthetic protocol with mechanistic insights, and explore its strategic application in drug discovery workflows. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate for the synthesis of complex molecular architectures with therapeutic potential.

Introduction and Strategic Importance

(S)-tert-Butyl (morpholin-2-ylmethyl)carbamate, identified by CAS Number 875551-59-0 , is a bifunctional organic molecule of significant interest to the pharmaceutical industry.[1][2] Its structure is defined by two critical components: a stereochemically pure (S)-morpholine heterocycle and a primary amine protected by the tert-butoxycarbonyl (Boc) group.

The morpholine ring is considered a "privileged structure" in medicinal chemistry.[3][4] Its incorporation into a drug candidate often confers advantageous physicochemical properties, such as enhanced aqueous solubility, improved metabolic stability, and favorable pharmacokinetic (PK) profiles, which are critical for developing orally bioavailable drugs.[4][5][6] The chiral center at the C-2 position of the morpholine ring allows for stereospecific interactions with biological targets, a fundamental principle in modern drug design.

The Boc protecting group provides a robust yet easily removable mask for the primary amine. This strategic protection is essential in multi-step syntheses, allowing chemists to perform reactions on other parts of a molecule without interference from the highly nucleophilic and basic amine.[7][8] The combination of these features makes (S)-tert-Butyl (morpholin-2-ylmethyl)carbamate a valuable and versatile starting material for creating diverse libraries of compounds for drug screening and development.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below, providing essential data for reaction planning and material handling.

| Property | Value | Source(s) |

| CAS Number | 875551-59-0 | [1][2] |

| IUPAC Name | tert-butyl N-[[(2S)-morpholin-2-yl]methyl]carbamate | [2] |

| Synonyms | (S)-2-(N-Boc-aminomethyl)morpholine, tert-Butyl N-[(2S)-morpholin-2-ylmethyl]carbamate | [2][9] |

| Molecular Formula | C₁₀H₂₀N₂O₃ | [2][5] |

| Molecular Weight | 216.28 g/mol | [5] |

| Physical Form | Solid | [9] |

| InChI Key | IYHJNCQAADULQE-QMMMGPOBSA-N | [9] |

Synthesis, Mechanism, and Characterization

The synthesis of the title compound is a classic example of amine protection, a cornerstone reaction in organic synthesis.[10]

The Rationale for Boc Protection

The choice of the tert-butoxycarbonyl (Boc) group is a deliberate strategic decision. Its utility stems from a crucial balance of stability and lability.[11]

-

Robustness: The Boc group is stable under a wide variety of non-acidic conditions, including basic hydrolysis, catalytic hydrogenation, and reactions involving many nucleophiles and organometallic reagents.[7][11] This inertness allows for broad synthetic flexibility.

-

Orthogonality: The Boc group is readily cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM).[8][10] This deprotection condition is orthogonal to many other protecting groups (e.g., Fmoc, Cbz, benzyl ethers), enabling selective deprotection in complex syntheses.

Reaction Mechanism: N-tert-Butoxycarbonylation

The reaction proceeds via a nucleophilic acyl substitution. The primary amine of (S)-2-(aminomethyl)morpholine acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). The resulting tetrahedral intermediate collapses, eliminating a stable tert-butyl carbonate leaving group, which subsequently decomposes to carbon dioxide and tert-butanol, driving the reaction forward.[10]

Caption: Mechanism of N-Boc protection using Boc anhydride.

Detailed Synthetic Protocol

This protocol describes a reliable, lab-scale synthesis of (S)-tert-Butyl (morpholin-2-ylmethyl)carbamate.

Materials:

-

(S)-2-(aminomethyl)morpholine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Tetrahydrofuran (THF), anhydrous

-

Deionized Water

-

Dichloromethane (DCM) or Ethyl Acetate

-

Brine (saturated aq. NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (S)-2-(aminomethyl)morpholine (1.0 equiv.) in a 2:1 mixture of THF and water. Stir at room temperature until a clear solution is formed.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

-

Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1–1.2 equiv.) to the cooled solution in one portion.

-

Reaction: Stir the mixture vigorously at 0 °C for 2 hours, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 4-16 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

-

Workup - Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the aqueous layer three times with an organic solvent like dichloromethane or ethyl acetate.[10]

-

Washing: Combine the organic layers and wash sequentially with deionized water and then with brine to remove water-soluble impurities.[10]

-

Drying and Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter off the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product.[10][11]

-

Purification (if necessary): The product is often obtained in high purity. If required, further purification can be achieved by column chromatography on silica gel.

Application in Drug Discovery Workflows

The true value of (S)-tert-Butyl (morpholin-2-ylmethyl)carbamate lies in its role as a versatile intermediate. A typical workflow in a drug discovery program involves leveraging its protected amine for subsequent synthetic transformations.

A common strategy is to deprotect the Boc group to reveal the primary amine, which can then be coupled with various carboxylic acids, sulfonyl chlorides, or other electrophiles to build a library of diverse molecular structures. This process is fundamental to Structure-Activity Relationship (SAR) studies.[4][12]

Caption: Generalized workflow using the title compound in drug discovery.

The morpholine moiety itself can play several roles in the final drug molecule. It can act as a scaffold to correctly position other functional groups for optimal binding to a biological target, as seen in drugs like aprepitant.[6] Furthermore, its ability to form hydrogen bonds and its favorable pKa contribute to improved solubility and cell permeability, which are critical for drugs targeting the central nervous system (CNS).[6]

Safety, Handling, and Storage

As with any chemical reagent, proper handling is paramount to ensure laboratory safety.

-

Handling: Use in a well-ventilated area or under a chemical fume hood.[13][14] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[15] Avoid inhalation of dust and direct contact with skin and eyes.[13][15]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[13][16] Keep away from strong acids and oxidizing agents.[13]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[13]

Conclusion

(S)-tert-Butyl (morpholin-2-ylmethyl)carbamate (CAS: 875551-59-0) is more than just a chemical intermediate; it is a strategically designed building block that addresses several key challenges in medicinal chemistry. Its combination of a stereochemically defined, pharmacologically relevant morpholine core and a robustly protected amine functionality provides chemists with a reliable and versatile tool. Its application facilitates the efficient and controlled synthesis of novel, complex molecules, accelerating the journey from initial concept to the discovery of new therapeutic agents.

References

-

Benchchem. An In-depth Technical Guide to the Boc Protection of Primary Amines.

-

Benchchem. Protocol for N-Boc protection of primary amines using N-Boc-aminomethanol.

-

El-Faham, A., & El-Faham, A. (2011). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry.

-

iChemical. (S)-tert-Butyl (morpholin-2-ylmethyl)carbamate, CAS No. 875551-59-0.

-

Chemistry Steps. Boc Protecting Group for Amines.

-

Sigma-Aldrich. Application Note – N-Boc protection.

-

BLD Pharm. tert-Butyl (morpholin-2-ylmethyl)carbamate, CAS No. 173341-02-1.

-

Fisher Scientific. Safety Data Sheet.

-

Sigma-Aldrich. tert-Butyl N-[(2S)-morpholin-2-ylmethyl]carbamate, CAS No. 875551-59-0.

-

CymitQuimica. Safety Data Sheet.

-

TCI Chemicals. Safety Data Sheet - tert-Butyl Carbamate.

-

PubChem. (S)-2-(N-Boc-aminomethyl)morpholine.

-

Sigma-Aldrich. tert-Butyl N-[(2S)-morpholin-2-ylmethyl]carbamate, CAS No. 875551-59-0.

-

Smolecule. Buy (S)-tert-Butyl (morpholin-2-ylmethyl)carbamate | 875551-59-0.

-

Cole-Parmer. Material Safety Data Sheet - tert-Butyl carbamate.

-

ResearchGate. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.

-

E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update.

-

PubMed. A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.

-

National Center for Biotechnology Information. Occurrence of Morpholine in Central Nervous System Drug Discovery.

Sources

- 1. (S)-tert-Butyl (morpholin-2-ylmethyl)carbamate, CAS No. 875551-59-0 - iChemical [ichemical.com]

- 2. (S)-2-(N-Boc-aminomethyl)morpholine | C10H20N2O3 | CID 42556133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buy (S)-tert-Butyl (morpholin-2-ylmethyl)carbamate | 875551-59-0 [smolecule.com]

- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 9. tert-Butyl N-[(2S)-morpholin-2-ylmethyl]carbamate | 875551-59-0 [sigmaaldrich.com]

- 10. benchchem.com [benchchem.com]

- 11. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. e3s-conferences.org [e3s-conferences.org]

- 13. fishersci.com [fishersci.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to the Physicochemical Properties of (S)-tert-Butyl (morpholin-2-ylmethyl)carbamate

Introduction: A Versatile Building Block in Modern Drug Discovery

(S)-tert-Butyl (morpholin-2-ylmethyl)carbamate is a chiral morpholine derivative that has garnered significant attention in medicinal chemistry and drug development. The morpholine scaffold is a privileged structure in drug design, known for conferring favorable physicochemical and pharmacokinetic properties, such as improved aqueous solubility, metabolic stability, and a desirable lipophilic-hydrophilic balance.[1][2][3] The presence of the tert-butoxycarbonyl (Boc) protecting group on the primary amine makes this compound a valuable and versatile building block for the synthesis of more complex molecules.[4] The Boc group is stable under a wide range of reaction conditions but can be readily removed under mild acidic conditions, allowing for the selective unmasking of the amine functionality for further chemical elaboration.[5][6]

This technical guide provides a comprehensive overview of the physicochemical properties of (S)-tert-Butyl (morpholin-2-ylmethyl)carbamate, intended for researchers, scientists, and drug development professionals. Where experimental data is not publicly available, this guide presents detailed, field-proven protocols for their determination, empowering researchers to fully characterize this important synthetic intermediate.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug discovery, influencing everything from reaction kinetics to bioavailability. The following table summarizes the known and predicted properties of (S)-tert-Butyl (morpholin-2-ylmethyl)carbamate.

| Property | Value | Source |

| IUPAC Name | tert-butyl N-[[(2S)-morpholin-2-yl]methyl]carbamate | [7] |

| Synonyms | (S)-2-(N-Boc-aminomethyl)morpholine, tert-butyl (2S)-2-morpholinylmethylcarbamate | [7] |

| CAS Number | 875551-59-0 | [7] |

| Molecular Formula | C₁₀H₂₀N₂O₃ | [7] |

| Molecular Weight | 216.28 g/mol | |

| Physical Form | Solid | |

| Boiling Point | 334.0 ± 17.0 °C at 760 mmHg (Predicted) | |

| Melting Point | Not available. See Protocol 1 for determination. | |

| Aqueous Solubility | Not available. See Protocol 2 for determination. | |

| pKa | Not available. See Protocol 3 for determination. | |

| logP (XLogP3-AA) | 0.2 (Computed) | [7] |

| Topological Polar Surface Area | 59.6 Ų (Computed) | [7] |

Chemical Stability and Reactivity: A Tale of Two Moieties

The chemical behavior of (S)-tert-Butyl (morpholin-2-ylmethyl)carbamate is largely dictated by the interplay between the stable morpholine ring and the acid-labile Boc-protecting group.

The Morpholine Ring: A Pillar of Stability

The morpholine ring is a saturated heterocycle that generally exhibits high metabolic stability, a key reason for its prevalence in pharmaceuticals.[8][9] Its secondary amine has a pKa that often leads to partial protonation at physiological pH, which can enhance aqueous solubility and interaction with biological targets.[1][2] The ether oxygen can act as a hydrogen bond acceptor, further influencing solubility and target binding.[8] The morpholine moiety in this compound is expected to be stable under basic, nucleophilic, and reductive conditions, making it a robust scaffold for a variety of synthetic transformations.[8]

The Boc-Carbamate: A Controlled Gateway to Reactivity

The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis due to its predictable stability and cleavage profile.[4][6]

-

Stability: The Boc group is stable to a wide range of reagents and conditions, including most bases, nucleophiles, and catalytic hydrogenation.[4] This orthogonality allows for selective manipulation of other functional groups in the molecule.

-

Reactivity (Deprotection): The primary reactivity of the Boc-carbamate is its cleavage under acidic conditions. The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which typically fragments to isobutene and carbon dioxide, to regenerate the free amine.[10] Common reagents for Boc deprotection include trifluoroacetic acid (TFA) in dichloromethane (DCM) or ethereal solutions of hydrogen chloride.[10] Care should be taken during deprotection, as the liberated tert-butyl cation can alkylate sensitive functional groups; the use of scavengers may be necessary in such cases.[6]

Experimental Protocols for Physicochemical Characterization

The following protocols provide robust, self-validating methodologies for determining the key physicochemical properties of (S)-tert-Butyl (morpholin-2-ylmethyl)carbamate.

Protocol 1: Melting Point Determination by Capillary Method

The melting point is a critical indicator of purity. The capillary method is a well-established and reliable technique.

Methodology:

-

Sample Preparation: Ensure the sample is thoroughly dried and finely powdered.

-

Capillary Loading: Introduce the powdered sample into a capillary tube, tapping gently to create a packed column of 2-3 mm in height.

-

Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample at a rate of 1-2 °C per minute, starting from a temperature approximately 15 °C below the expected melting point.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.

-

Validation: For a pure compound, the melting range should be narrow (typically < 2 °C). A broad melting range may indicate the presence of impurities.

Caption: Workflow for Melting Point Determination.

Protocol 2: Aqueous Solubility Determination by Shake-Flask Method

Aqueous solubility is a critical parameter for drug absorption and distribution. The shake-flask method is a gold-standard technique for determining thermodynamic solubility.

Methodology:

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant or filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.

-

Validation: The presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved.

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol 3: pKa Determination by Potentiometric Titration

The pKa, or acid dissociation constant, is crucial for predicting the ionization state of a molecule at a given pH, which affects its solubility, permeability, and target binding.

Methodology:

-

Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent system (e.g., water or a water/co-solvent mixture).

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH electrode.

-

Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.

-

Validation: The sharpness of the inflection point is indicative of the accuracy of the pKa determination. The experiment should be repeated to ensure reproducibility.

Caption: Workflow for pKa Determination via Potentiometric Titration.

Protocol 4: logP Determination by HPLC Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and pharmacokinetic properties. The HPLC method is a rapid and reliable alternative to the traditional shake-flask method.

Methodology:

-

Calibration: Establish a calibration curve by plotting the logarithm of the retention times (log k') of a series of standard compounds with known logP values against their logP values.

-

Sample Analysis: Inject a solution of the test compound onto a reverse-phase HPLC column under the same chromatographic conditions used for the standards.

-

Data Calculation: Determine the retention time of the test compound and calculate its log k'.

-

logP Determination: Interpolate the logP of the test compound from the calibration curve using its log k' value.

-

Validation: The correlation coefficient (R²) of the calibration curve should be close to 1, indicating a strong linear relationship between log k' and logP for the standard compounds.

Caption: Workflow for logP Determination by HPLC.

Safety and Handling

(S)-tert-Butyl (morpholin-2-ylmethyl)carbamate is classified as harmful if swallowed, and causes skin and serious eye irritation. It may also cause respiratory irritation.[11] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Conclusion

References

-

The Reactivity of the N-Boc Protecting Group: An Underrated Feature. (2025). ResearchGate. [Link]

-

Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (n.d.). Taylor & Francis Online. [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Publications. [Link]

-

Chemical structures of various morpholine containing natural and synthetic compounds. (n.d.). ResearchGate. [Link]

-

Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020). PubMed. [Link]

-

Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]

-

Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. (2014). International Journal for Pharmaceutical Research Scholars. [Link]

-

BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). National Center for Biotechnology Information. [Link]

-

Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry. [Link]

-

Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. (2024). RSC Advances. [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). National Center for Biotechnology Information. [Link]

-

Synthesis and SAR of morpholine and its derivatives: A review update. (2023). E3S Web of Conferences. [Link]

-

(S)-2-(N-Boc-aminomethyl)morpholine. (n.d.). PubChem. [Link]

-

(s)-tert-butyl (morpholin-3-ylmethyl)carbamate. (n.d.). ChemUniverse. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. (S)-2-(N-Boc-aminomethyl)morpholine | C10H20N2O3 | CID 42556133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 11. tert-Butyl N-[(2S)-morpholin-2-ylmethyl]carbamate | 875551-59-0 [sigmaaldrich.com]

A Guide to the Structural Elucidation of (S)-tert-Butyl (morpholin-2-ylmethyl)carbamate using 1H NMR Spectroscopy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry and organic synthesis, the morpholine moiety is a privileged scaffold, and its derivatives are crucial building blocks for novel therapeutic agents. The structural integrity of these building blocks must be rigorously confirmed. This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of a key chiral intermediate, (S)-tert-Butyl (morpholin-2-ylmethyl)carbamate. We will deconstruct the molecule's structure to predict its spectral features, outline a robust experimental protocol for data acquisition, and provide a detailed interpretation of the resulting spectrum. This document serves as a practical reference for scientists engaged in the synthesis and characterization of complex heterocyclic molecules.

Introduction to the Molecule and Method

The Subject Molecule: (S)-tert-Butyl (morpholin-2-ylmethyl)carbamate

(S)-tert-Butyl (morpholin-2-ylmethyl)carbamate is a chiral bifunctional molecule of significant interest in drug discovery. It incorporates three key structural features:

-

A morpholine ring , a heterocyclic ether-amine that often imparts favorable physicochemical properties such as aqueous solubility to drug candidates.

-

A chiral center at the C2 position of the morpholine ring, which is critical for stereospecific interactions with biological targets.

-

A tert-butyloxycarbonyl (Boc) protecting group , one of the most widely used protecting groups for amines in multi-step synthesis due to its stability and ease of removal under mild acidic conditions.[1][2]

Verifying the successful synthesis and structural integrity of this molecule is paramount. ¹H NMR spectroscopy stands as the most powerful and definitive analytical technique for this purpose, providing detailed information about the electronic environment, connectivity, and stereochemistry of every proton in the structure.[3]

The Analytical Cornerstone: ¹H NMR Spectroscopy

¹H NMR spectroscopy is an indispensable tool that operates by measuring the magnetic properties of protons within a molecule. By analyzing parameters such as chemical shift (δ), signal multiplicity (splitting pattern), and coupling constants (J), we can deduce the precise arrangement of atoms. For a molecule like (S)-tert-Butyl (morpholin-2-ylmethyl)carbamate, ¹H NMR allows us to confirm the presence of the Boc group, verify the integrity of the morpholine ring, and probe the stereochemical environment of the chiral center.

Theoretical ¹H NMR Spectral Prediction

A proactive analysis of the molecular structure allows us to predict the ¹H NMR spectrum. This theoretical framework is essential for an accurate interpretation of the experimental data.

Molecular Structure and Proton Environments

The structure contains several distinct sets of protons. The presence of the chiral center at C2 renders the geminal protons on the morpholine ring (at positions C3, C5, and C6) diastereotopic, meaning they are chemically non-equivalent and will exhibit different chemical shifts and couplings.

Caption: Labeled proton environments in the target molecule.

The tert-Butyl (Boc) Group Signature (Hl)

The most unambiguous signal in the spectrum is from the Boc group.[1]

-

Chemical Shift (δ): Expected to appear as a large, sharp singlet around 1.4-1.5 ppm . This upfield position is characteristic and is in a relatively uncrowded region of the spectrum.[2]

-

Integration: This signal will integrate to 9 protons .

-

Multiplicity: Singlet (s) , as all nine protons are chemically equivalent and have no adjacent protons to couple with.

The Morpholine Ring System (Ha-g)

The morpholine ring adopts a chair conformation.[4] The protons are complex due to the chiral center and the different electronic environments near the oxygen versus the nitrogen atom.

-

Protons adjacent to Oxygen (Hc, Hd, Hf, Hg): These are deshielded by the electronegative oxygen atom and are expected to appear further downfield, typically in the range of δ 3.5-3.9 ppm .[5][6]

-

Protons adjacent to Nitrogen (Hb, He): These protons are in a more shielded environment and are expected to appear more upfield, around δ 2.6-2.9 ppm .[7]

-

Proton on the Chiral Center (Ha): This proton (C2-H) is adjacent to both the ring oxygen and the side chain, placing it in a unique environment. It is expected to be a complex multiplet around δ 2.8-3.1 ppm .

-

Multiplicity: Due to diastereotopicity, each of the seven ring protons is unique. They will appear as complex multiplets, likely as doublets of doublets (dd) or triplets of doublets (td), resulting from geminal (~ -10 to -13 Hz) and vicinal couplings. Vicinal axial-axial couplings are typically large (³J ≈ 7-12 Hz), while axial-equatorial and equatorial-equatorial couplings are smaller (³J ≈ 2-5 Hz).[8][9]

The Methylene Bridge and Carbamate Protons (Hh, Hi, Hj)

-

Methylene Bridge (Hh, Hi): These protons are adjacent to the chiral center and the nitrogen of the carbamate. They are diastereotopic and will appear as two separate signals, likely in the δ 3.0-3.4 ppm range. Each will be a complex multiplet due to geminal coupling with each other and vicinal coupling to Ha and Hj.

-

Carbamate N-H (Hj): The chemical shift of the carbamate N-H proton is highly variable and depends on solvent, concentration, and temperature. It often appears as a broad singlet or a triplet (due to coupling with the adjacent CH₂) in the range of δ 5.0-6.0 ppm .[1][10]

The Morpholine N-H Proton (Hk)

Similar to the carbamate proton, the morpholine N-H signal is variable. It is often a broad singlet that can exchange with deuterium in solvents like D₂O or CD₃OD. In a non-protic solvent like CDCl₃, it might be observed between δ 1.5-3.0 ppm .

Predicted Data Summary

The following table summarizes the anticipated ¹H NMR signals for the target molecule, typically recorded in CDCl₃.

| Proton Label(s) | No. of Protons | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Hl (t-Bu) | 9H | 1.4 - 1.5 | Singlet (s) | N/A |

| Hk (Morpholine N-H) | 1H | 1.5 - 3.0 | Broad Singlet (br s) | N/A |

| Hb, He (Morpholine N-CH₂) | 2H | 2.6 - 2.9 | Multiplets (m) | Geminal & Vicinal: 2-13 |

| Ha (C2-H) | 1H | 2.8 - 3.1 | Multiplet (m) | Vicinal: 2-12 |

| Hh, Hi (Side-chain CH₂) | 2H | 3.0 - 3.4 | Multiplets (m) | Geminal & Vicinal: 5-14 |

| Hc, Hd, Hf, Hg (Morpholine O-CH₂) | 4H | 3.5 - 3.9 | Multiplets (m) | Geminal & Vicinal: 2-12 |

| Hj (Carbamate N-H) | 1H | 5.0 - 6.0 | Broad Triplet (br t) or Broad Singlet | ³J ≈ 5-7 |

Experimental Protocol for Data Acquisition

Adherence to a standardized protocol is critical for obtaining a high-quality, reproducible ¹H NMR spectrum.

Caption: Standard workflow for NMR sample preparation and analysis.

Materials and Instrumentation

-

Sample: 5-15 mg of (S)-tert-Butyl (morpholin-2-ylmethyl)carbamate.[11][12]

-

Solvent: 0.6-0.7 mL of a deuterated solvent such as Chloroform-d (CDCl₃) or DMSO-d₆. CDCl₃ is a common choice for many organic molecules.[13]

-

Equipment: High-quality 5 mm NMR tube, glass Pasteur pipette, glass wool, and a high-field NMR spectrometer (e.g., 400 MHz or higher).[13][14]

Step-by-Step Sample Preparation

-

Weighing: Accurately weigh between 5-15 mg of the solid sample and place it into a small, clean vial.[14]

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[11] Gently vortex or swirl the vial until the sample is completely dissolved. An overly concentrated sample can lead to line broadening and difficulty in shimming.[13]

-

Filtration and Transfer: Place a small plug of glass wool into a Pasteur pipette. Use the pipette to transfer the sample solution into the NMR tube. This step is crucial to filter out any particulate matter, which can severely degrade the spectral resolution.[12]

-

Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.[14]

NMR Instrument Parameters

-

Insertion: Carefully wipe the outside of the NMR tube and insert it into the spectrometer.

-

Lock and Shim: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is essential for achieving sharp spectral lines.

-

Acquisition:

-

Acquire a standard 1D proton spectrum.

-

Set the spectral window to cover the expected range (e.g., 0 to 10 ppm).

-

The number of scans can be adjusted based on sample concentration; 16 or 32 scans are typically sufficient for a sample of this size.

-

Ensure proper calibration by setting the residual solvent peak to its known value (e.g., CDCl₃ at δ 7.26 ppm).[1]

-

Data Processing

-

Fourier Transform: The raw data (Free Induction Decay) is converted into a frequency-domain spectrum via a Fourier Transform.

-

Correction: Apply phase and baseline corrections to ensure accurate signal representation and integration.

-

Integration: Calibrate the integral of a well-resolved signal, such as the 9H singlet of the Boc group, to its known proton count. Integrate all other signals relative to this standard.

Spectral Interpretation and Data Analysis

A representative ¹H NMR spectrum of (S)-tert-Butyl (morpholin-2-ylmethyl)carbamate in CDCl₃ would exhibit distinct regions corresponding to the different functional groups.

-

Upfield Region (δ 1.4-1.5 ppm): This region is dominated by the intense, sharp singlet for the nine equivalent protons of the tert-butyl group (Hl) . Its integration value of 9H is a key validation point for successful Boc protection.[1][3]

-

Aliphatic Region (δ 2.5-4.0 ppm): This is the most complex region of the spectrum, containing the overlapping multiplets for all ten protons of the morpholine ring and the attached methylene bridge (Ha-i ).

-

The signals around δ 2.6-3.1 ppm would be assigned to the protons alpha to the morpholine nitrogen (Hb, He ) and the proton on the chiral center (Ha ).

-

The signals for the methylene bridge protons (Hh, Hi ) would appear around δ 3.0-3.4 ppm .

-

The most downfield signals in this cluster, from δ 3.5-3.9 ppm , correspond to the protons alpha to the morpholine oxygen (Hc, Hd, Hf, Hg ).

-

Deciphering this region may require advanced 2D NMR techniques like COSY (Correlation Spectroscopy) to establish proton-proton connectivity and confirm assignments.

-

-

Downfield Region (δ > 5.0 ppm): A broader signal, often a triplet or singlet, would be present for the carbamate N-H proton (Hj) . Its coupling to the adjacent methylene group (Hh, Hi) can provide further structural confirmation.

The observation of distinct signals for the geminal protons on the morpholine ring and the methylene bridge is a direct consequence of the C2 chiral center and provides strong evidence for the molecule's stereochemical integrity.

Conclusion

The ¹H NMR spectrum provides an information-rich fingerprint of (S)-tert-Butyl (morpholin-2-ylmethyl)carbamate. The characteristic singlet of the Boc group, the complex multiplet patterns of the diastereotopic morpholine protons, and the distinct signals of the methylene bridge collectively allow for an unambiguous confirmation of its structure. This guide demonstrates that a combination of theoretical prediction and meticulous experimental practice makes ¹H NMR spectroscopy an exceptionally reliable and indispensable tool for researchers in synthetic and medicinal chemistry, ensuring the quality and identity of critical molecular building blocks.

References

- A Comparative Guide to 1H NMR Characterization of N-Boc Protected Amines and Altern

- A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. PubMed.

- Sample Prepar

- NMR Sample Preparation.

- NMR Sample Preparation. University of Minnesota Twin Cities College of Science and Engineering.

- Chemical shifts of 1 H (A) and 13 C (B) assigned to morpholine amine...

- Sample Preparation.

- 1H and 13C NMR spectra of N-substituted morpholines. PubMed.

- 1H and13C NMR spectra ofN-substituted morpholines | Request PDF.

- Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. The Royal Society of Chemistry.

- Morpholine(110-91-8) 1H NMR spectrum. ChemicalBook.

- Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. The Royal Society of Chemistry.

- A Researcher's Guide to Confirming N-Boc Protection of Amines via NMR Analysis. BenchChem.

- 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581).

- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.

- (I) Plot of NH chemical shifts in the 1 H NMR spectra of the...

- tert-Butyl carbamate(4248-19-5) 1H NMR spectrum. ChemicalBook.

- tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts. SpectraBase.

- NMR Spectroscopy – 1H NMR Chemical Shifts.

- 1 H-NMR spectrum of N-Boc glutamic acid.

- 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts.

- Supporting Inform

- The Duke NMR Center Coupling constants. Duke University.

- tert-Butyl N-[(2S)

- Coupling constants for 1H and 13C NMR. University of Wisconsin-Madison.

- NMR 5: Coupling Constants. YouTube.

- 1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164).

- Lecture 3: Coupling Constants. Harvard University.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Morpholine(110-91-8) 1H NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. rubingroup.org [rubingroup.org]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 13. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]

- 14. ucl.ac.uk [ucl.ac.uk]

Introduction: The Morpholine Scaffold as a "Privileged" Structure in Drug Discovery

An In-Depth Technical Guide to the Biological Activity of Chiral Morpholine Derivatives

The morpholine ring, a six-membered heterocycle containing nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry.[1][2] Its prevalence in numerous FDA-approved drugs and clinical candidates stems from its advantageous physicochemical and metabolic properties.[2][3] The morpholine moiety can enhance aqueous solubility, improve metabolic stability, and serve as a versatile synthetic handle.[4][5] Furthermore, its ability to form hydrogen bonds via the oxygen atom and engage in various interactions makes it an integral component of many pharmacophores, directly contributing to target binding and potency.[2][5]

When a morpholine ring is substituted, it can create one or more chiral centers. Chirality—the "handedness" of a molecule—is a critical determinant of biological activity. Enantiomers (non-superimposable mirror-image isomers) of a chiral drug can exhibit profoundly different pharmacodynamic and pharmacokinetic profiles.[6][7] One enantiomer may be highly active, while the other is inactive or, in some cases, responsible for undesirable side effects. Therefore, understanding the role of stereochemistry is paramount in the design and development of potent and selective therapeutics. This guide provides a detailed exploration of the diverse biological activities of chiral morpholine derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate them.

Chapter 1: Chiral Morpholine Derivatives as Potent Enzyme Inhibitors

A primary mechanism through which chiral morpholine derivatives exert their therapeutic effects is by inhibiting key enzymes involved in disease pathology. The specific orientation of substituents, dictated by the molecule's chirality, is often crucial for optimal interaction with the enzyme's active site.

Kinase Inhibitors: Targeting Cell Signaling in Cancer

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making its components prime targets for therapeutic intervention.[4][8]

Mechanism of Action & Structural Insights: Chiral morpholine derivatives have been developed as highly potent and selective inhibitors of PI3K and mTOR.[9] The morpholine ring often forms crucial hydrogen bonds within the hinge region of the kinase active site.[9] Dramatic improvements in selectivity for mTOR over the closely related PI3Kα have been achieved by replacing a simple morpholine with a more sterically demanding bridged or chiral morpholine.[9] Molecular modeling suggests that a single amino acid difference between the enzymes (Leucine in mTOR vs. Phenylalanine in PI3K) creates a deeper pocket in mTOR that can accommodate these bulkier chiral morpholines, explaining the profound increase in selectivity.[9] This structural insight is a prime example of how stereochemistry can be leveraged to achieve target specificity.

}

Figure 1: PI3K/Akt/mTOR signaling pathway and inhibition sites.

Quantitative Data: mTOR vs. PI3Kα Inhibition

| Compound Type | Target | IC50 (nM) | Selectivity (fold, PI3Kα/mTOR) | Reference |

| Pyrazolopyrimidine with Chiral Morpholine | mTOR | 0.1 - 100 | 32 - 20,000 | [9] |

| Pyrazolopyrimidine with Chiral Morpholine | PI3Kα | 35 - 9,000 | N/A | [9] |

| Tetrahydroquinoline with Morpholine (10e) | A549 Cells | 33 | N/A | [10] |

Cholinesterase and MAO Inhibitors: Combating Neurodegeneration

Neurodegenerative diseases like Alzheimer's and Parkinson's are often characterized by neurotransmitter imbalances and neuronal damage.[11][12] Chiral morpholine derivatives are effective inhibitors of key enzymes in these pathways, including acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B).[11][12]

Mechanism of Action & SAR Insights: AChE inhibitors prevent the breakdown of the neurotransmitter acetylcholine, a strategy used to manage symptoms of Alzheimer's disease.[13] MAO inhibitors prevent the degradation of monoamine neurotransmitters like dopamine and serotonin, which is relevant for both Parkinson's disease and depression.[11][14] Morpholine-based chalcones have emerged as potent, reversible, and selective inhibitors of MAO-B.[3][14] The morpholine scaffold can provide strong binding interactions with cholinesterases, and the specific stereochemistry and substituents determine the potency and selectivity of the inhibition.[11][13] For instance, some derivatives show dual activity, inhibiting both AChE and MAO-B, which could offer a multi-pronged therapeutic approach for complex neurodegenerative conditions.[14]

Quantitative Data: AChE and MAO Inhibition

| Compound | Target | IC50 (µM) | Inhibition Type | Reference |

| MO1 (Morpholine Chalcone) | MAO-B | 0.030 | Reversible, Mixed | [14] |

| MO5 (Morpholine Chalcone) | MAO-B | - | - | [14] |

| AChE | 6.1 | Reversible, Competitive | [14] | |

| 11g (Quinoline Derivative) | AChE | 1.94 | Mixed-type | [13] |

| BChE | 28.37 | - | [13] |

Chapter 2: Chiral Morpholine Derivatives as Receptor Modulators

Beyond enzyme inhibition, chiral morpholines are integral to compounds that modulate the function of cell surface receptors, particularly G-protein coupled receptors (GPCRs) in the central nervous system (CNS).

Dopamine Receptor Antagonists

The dopamine D4 receptor (D4R) is a target for pharmacological intervention in disorders like schizophrenia and Parkinson's disease.[15][16]

Mechanism of Action & Stereoselectivity: Researchers have identified chiral morpholine scaffolds as potent and highly selective D4R antagonists.[16] The activity resides almost exclusively in the (S)-enantiomer, highlighting the critical importance of stereochemistry for receptor binding.[16] These antagonists block the D4R, which is coupled to Gi/Go proteins, thereby modulating inhibitory neurotransmission.[16] The goal is to develop compounds with high selectivity for the D4R over other dopamine receptor subtypes (D1, D2, D3, D5) to minimize off-target side effects.[15]

Serotonin & Norepinephrine Reuptake Inhibitors (SNRIs)

Dual serotonin (SRI) and norepinephrine (NRI) reuptake inhibitors are effective treatments for depression.[17] The antidepressant Reboxetine, for example, features a chiral morpholine core.[6]

Mechanism of Action & Stereochemistry's Role: SNRIs work by blocking the serotonin transporter (SERT) and norepinephrine transporter (NET) in the synaptic cleft, increasing the availability of these neurotransmitters. Structure-activity relationship studies have demonstrated that stereochemistry is a key determinant of activity and selectivity.[17] For 2-[(phenoxy)(phenyl)methyl]morpholine derivatives, the specific enantiomer—(SS) or (RR)—and the substitution pattern on the aromatic rings dictate whether the compound acts as a selective SRI, a selective NRI, or a balanced dual SNRI.[17] This tunability allows for the fine-tuning of pharmacological profiles.

}

Figure 2: Mechanism of action for SNRI antidepressants.

Chapter 3: Broad-Spectrum Therapeutic Applications

The versatility of the chiral morpholine scaffold extends to potent anticancer and antimicrobial activities through diverse mechanisms.

Anticancer Activity

In addition to kinase inhibition, morpholine derivatives can induce cancer cell death through other pathways. Morpholine-substituted quinazolines and triazene-appended morpholine chalcones have shown significant cytotoxicity against various human cancer cell lines.[18][19]

Mechanisms of Action:

-

Apoptosis Induction: These compounds can trigger programmed cell death through the intrinsic mitochondrial pathway, often involving the generation of reactive oxygen species (ROS).[18]

-

Cell Cycle Arrest: They can inhibit cell proliferation by arresting the cell cycle at specific phases, such as G1.[18][19]

-

Anti-Metastatic Effects: Some derivatives can inhibit cancer cell migration and invasion, crucial steps in metastasis.[18]

Quantitative Data: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 22 (Chalcone) | MDA-MB-231 (Breast) | 20 | [18] |

| SW480 (Colon) | 12.5 | [18] | |

| AK-3 (Quinazoline) | A549 (Lung) | 10.38 | [19] |

| MCF-7 (Breast) | 6.44 | [19] | |

| AK-10 (Quinazoline) | MCF-7 (Breast) | 3.15 | [19] |

Antimicrobial Activity

With the rise of multidrug-resistant (MDR) bacteria, novel antibacterial agents are urgently needed. Morpholine derivatives have demonstrated significant potential in this area.[20][21]

Mechanisms of Action:

-

Membrane Disruption: Ruthenium-based agents modified with a morpholine moiety can destroy the bacterial membrane.[21]

-

Overcoming Resistance: These agents can overcome existing bacterial resistance mechanisms and even remove biofilms.[21]

-

Antibiotic Adjuvants: Some morpholine-containing compounds act as "enhancers" or adjuvants, restoring the efficacy of conventional antibiotics like oxacillin against resistant strains (e.g., MRSA).[22]

Chapter 4: Synthesis and Methodologies for Biological Evaluation

The translation of a promising chemical scaffold into a therapeutic agent relies on robust synthetic chemistry and rigorous biological testing.

Chiral Synthesis and Experimental Workflows

The synthesis of enantiomerically pure morpholines is a key step. Methods include the electrophile-induced cyclization of optically pure amino alcohols or the use of highly specific enzyme-catalyzed resolutions to separate enantiomers.[17][23]

}

Figure 3: General workflow from synthesis to lead optimization.

Key Experimental Protocols

The following protocols represent standard, self-validating methodologies for assessing the biological activity of novel chiral morpholine derivatives.

Protocol 1: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

-

Principle: This colorimetric assay measures the activity of AChE or BuChE. The enzyme hydrolyzes a substrate (e.g., acetylthiocholine) to produce thiocholine. Thiocholine then reacts with Ellman's reagent (DTNB) to produce a yellow-colored compound (TNB), the absorbance of which is measured at 412 nm. An inhibitor will reduce the rate of color formation.

-

Step-by-Step Methodology:

-

Prepare solutions of buffer (e.g., phosphate buffer, pH 8.0), enzyme (AChE or BuChE), substrate (acetylthiocholine iodide), and DTNB.

-

In a 96-well plate, add 20 µL of various concentrations of the test compound (chiral morpholine derivative) dissolved in a suitable solvent. Include wells for a positive control (a known inhibitor like galantamine) and a negative control (solvent only).

-

Add 140 µL of buffer and 20 µL of the enzyme solution to each well.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Add 10 µL of DTNB solution to each well.

-

Initiate the reaction by adding 10 µL of the substrate solution to each well.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5 minutes) using a microplate reader.

-

-

Data Analysis: Calculate the rate of reaction (V) for each concentration. The percent inhibition is calculated as: [(V_control - V_inhibitor) / V_control] * 100. Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)

-

Principle: This assay assesses cell metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan. The amount of formazan produced is proportional to the number of viable cells.[10][19]

-

Step-by-Step Methodology:

-

Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of the chiral morpholine derivative in the cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a positive control (e.g., doxorubicin) and a negative control (vehicle only).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.

-

After incubation, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

-

Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Conclusion and Future Perspectives

Chiral morpholine derivatives represent a "privileged" scaffold that continues to yield compounds with a remarkable breadth of biological activities.[2][3] Their success is rooted in the scaffold's favorable physicochemical properties and its ability to be stereochemically tailored to interact with specific biological targets, from enzyme active sites to receptor binding pockets. The critical role of chirality has been demonstrated across therapeutic areas, where single enantiomers often possess the desired potency and selectivity for treating cancer, neurodegenerative disorders, depression, and bacterial infections.[9][16][17]

The future of this field lies in the rational design of next-generation derivatives. This includes the synthesis of more complex, systematically varied morpholines to explore chemical space more comprehensively and the application of advanced computational modeling to predict stereospecific interactions.[9][24] As our understanding of disease pathways deepens, the chiral morpholine scaffold will undoubtedly remain an invaluable tool for drug development professionals aiming to create safer and more effective medicines.

References

-

Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2024). Taylor & Francis Online. [Link]

-

Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives. Bangladesh Journals Online. [Link]

-

Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). ResearchGate. [Link]

-

Fish, P. V., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Wood, M. R., et al. (2016). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

-

A review on pharmacological profile of Morpholine derivatives. (2015). ResearchGate. [Link]

-

Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics. (2024). MDPI. [Link]

-

Wood, M. R., et al. (2016). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. PMC. [Link]

-

Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. (2011). ResearchGate. [Link]

-

A review on pharmacological profile of Morpholine derivatives. (2015). ResearchGate. [Link]

-

Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars. [Link]

-

Tzara, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. (2020). PMC. [Link]

-

Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (2021). Journal of Chemical Reviews. [Link]

-

Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2024). PubMed. [Link]

-

Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2024). ResearchGate. [Link]

-

Sasidharan, R., et al. (2022). Targeting Cancer Cells With Triazene-Appended Morpholine Chalcones: Antiproliferative Activity and ROS-Dependent Apoptotic Mechanisms. PubMed. [Link]

-

Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2024). Semantic Scholar. [Link]

-

Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

-

Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. (2014). PubMed Central. [Link]

- Morpholine derivatives in the treatment of depression. (1975).

-

Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2024). MDPI. [Link]

-

Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics. (2024). ResearchGate. [Link]

-

Biological activities of morpholine derivatives and molecular targets involved. (2020). ResearchGate. [Link]

-

Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). ResearchGate. [Link]

-

Kumar, A., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Advances. [Link]

-

Sasidharan, R., et al. (2021). Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Expanding Complex Morpholines Using Systematic Chemical Diversity. (2024). PMC. [Link]

-

Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. (2023). PMC. [Link]

-

Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. (2022). MDPI. [Link]

-

Pharmacological profile of morpholine and its derivatives. (2015). ResearchGate. [Link]

-

Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. (2024). PMC. [Link]

- Quinoline derivatives as antibacterial agents. (2010).

-

Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection. (2024). PMC. [Link]

-

Molecular Insights into an Antibiotic Enhancer Action of New Morpholine-Containing 5-Arylideneimidazolones in the Fight against MDR Bacteria. (2021). PubMed. [Link]

-

Fentanyl-Type Antagonist of the μ-Opioid Receptor: Important Role of Axial Chirality in the Active Conformation. (2024). National Institutes of Health. [Link]

-

morpholine antimicrobial activity. (2016). ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Targeting Cancer Cells With Triazene-Appended Morpholine Chalcones: Antiproliferative Activity and ROS-Dependent Apoptotic Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives - IJPRS [ijprs.com]

- 21. Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Molecular Insights into an Antibiotic Enhancer Action of New Morpholine-Containing 5-Arylideneimidazolones in the Fight against MDR Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. banglajol.info [banglajol.info]

- 24. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Boc-Protected Morpholines: Synthesis, Deprotection, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2][3] Its inherent conformational rigidity, favorable physicochemical properties, and ability to engage in hydrogen bonding interactions make it a valuable component in the design of bioactive molecules. The introduction of a tert-butoxycarbonyl (Boc) protecting group onto the morpholine nitrogen is a critical step in many synthetic routes, enabling selective functionalization and manipulation of the morpholine core.[4][5] This in-depth technical guide provides a comprehensive overview of Boc-protected morpholines, covering their synthesis, deprotection strategies, and diverse applications in modern drug discovery and organic synthesis.

The Strategic Importance of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is one of the most widely utilized amine protecting groups in organic synthesis due to its ease of introduction, stability to a wide range of reaction conditions, and facile removal under acidic conditions.[5][6][7] In the context of morpholine chemistry, the Boc group serves several key functions:

-

Modulation of Reactivity: The electron-withdrawing nature of the Boc group deactivates the morpholine nitrogen, preventing its participation in undesired side reactions during subsequent synthetic transformations.[4]

-

Enabling Selective Functionalization: By temporarily masking the nitrogen, the Boc group allows for selective reactions at other positions on the morpholine ring or on appended functional groups.

-

Improving Solubility and Handling: The lipophilic nature of the Boc group can enhance the solubility of morpholine-containing intermediates in organic solvents, facilitating purification and handling.

Synthesis of Boc-Protected Morpholines

The most common and straightforward method for the synthesis of Boc-protected morpholine involves the reaction of morpholine with di-tert-butyl dicarbonate (Boc)₂O.[7][8]

General Protocol for Boc Protection of Morpholine

A typical procedure involves the reaction of morpholine with (Boc)₂O in the presence of a base.[7][8][9] The choice of solvent and base can be adapted to the specific substrate and scale of the reaction.

Experimental Protocol:

-

Dissolution: Dissolve morpholine (1 equivalent) in a suitable solvent such as a 2:1 mixture of water and tetrahydrofuran (THF).[9]

-

Basification: Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (3 equivalents), to the solution and stir for 5 minutes at room temperature.[9]

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of (Boc)₂O: Add di-tert-butyl dicarbonate (1.5 equivalents) to the cooled solution in one portion.[9]

-

Reaction: Stir the reaction mixture at 0 °C for at least 2 hours, then allow it to warm to room temperature and continue stirring for an additional 4 hours.[9]

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, perform an aqueous work-up and extract the product with a suitable organic solvent. The crude product can then be purified by column chromatography or recrystallization.

Alternative and Catalytic Methods

While the standard method is highly effective, several alternative and catalytic approaches have been developed to improve efficiency and sustainability.

-

Iodine Catalysis: Molecular iodine (10 mol%) can efficiently catalyze the N-Boc protection of amines, including morpholine, under solvent-free conditions at room temperature.[10] This method offers a more environmentally friendly alternative to base-mediated protocols.

-

Ionic Liquids: Certain ionic liquids can act as catalysts, activating the (Boc)₂O through hydrogen bond formation and facilitating the protection of amines.[11]

-

Perchloric Acid on Silica Gel: A reusable and inexpensive catalyst, perchloric acid adsorbed on silica gel (HClO₄–SiO₂), has been shown to be highly efficient for the chemoselective N-tert-butoxycarbonylation of amines under solvent-free conditions.[11]

Deprotection of Boc-Protected Morpholines

The removal of the Boc group is typically achieved under acidic conditions, which proceed via hydrolysis of the carbamate.[8] The choice of acid and reaction conditions can be tailored to the sensitivity of the substrate.

Standard Acidic Deprotection

Trifluoroacetic acid (TFA) is the most commonly used reagent for Boc deprotection due to its effectiveness and the volatility of its byproducts.[8][12][13][14]

Mechanism of TFA-Mediated Boc Deprotection:

-

Protonation: The carbamate oxygen is protonated by TFA.[12][13]

-

Formation of tert-butyl cation: Loss of the stable tert-butyl cation results in the formation of a carbamic acid.[12][13]

-

Decarboxylation: The unstable carbamic acid rapidly decarboxylates to release carbon dioxide and the free amine.[12][13]

-

Salt Formation: Under the acidic conditions, the liberated morpholine nitrogen is protonated, yielding the corresponding TFA salt.[12]

Experimental Protocol:

-

Dissolution: Dissolve the Boc-protected morpholine in a suitable solvent, such as dichloromethane (DCM).[14]

-

Acid Addition: Add trifluoroacetic acid (TFA), often as a 20-50% solution in DCM, to the reaction mixture.[14][15]

-

Reaction: Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.[14]

-

Removal of Volatiles: Upon completion, remove the solvent and excess TFA in vacuo.

-

Neutralization (Optional): The resulting TFA salt can be neutralized with a base, such as saturated aqueous sodium bicarbonate, to obtain the free amine.

Milder and Catalytic Deprotection Methods

For substrates containing other acid-sensitive functional groups, milder deprotection conditions are necessary.

-

HCl in Dioxane or Methanol: A solution of hydrogen chloride in an organic solvent like dioxane or methanol can also be used for Boc deprotection.[7][16]

-

Iron(III) Catalysis: Iron(III) salts have been shown to be effective and sustainable catalysts for the selective deprotection of N-Boc groups, even in the presence of other protecting groups like Cbz.[17] This method is often clean and may not require chromatographic purification.[17]

-

Oxalyl Chloride in Methanol: A mild method for N-Boc deprotection involves the use of oxalyl chloride in methanol.[9] This protocol is particularly useful for substrates with other sensitive functional groups.[9]

-

Thermal Deprotection: In some cases, the Boc group can be removed thermally, either neat or in a high-boiling solvent, which can be advantageous for avoiding acidic reagents entirely.[18][19]

| Deprotection Method | Reagents | Conditions | Key Advantages |

| Standard Acidic | TFA in DCM | Room Temperature | High efficiency, volatile byproducts |

| Milder Acidic | HCl in Dioxane/Methanol | Room Temperature | Milder than TFA |

| Catalytic | Iron(III) salts | Varies | Sustainable, selective, clean |

| Mild/Neutral | Oxalyl chloride/Methanol | Room Temperature | Tolerates acid-sensitive groups |

| Thermal | Heat | High Temperature | Avoids acidic reagents |

Applications of Boc-Protected Morpholines

Boc-protected morpholines are versatile intermediates in various areas of chemical synthesis, particularly in the development of pharmaceuticals.

Drug Discovery and Medicinal Chemistry

The morpholine moiety is a common feature in many biologically active compounds, and Boc-protected morpholines serve as key building blocks in their synthesis.[1][2][3] For example, they are utilized in the synthesis of kinase inhibitors, protease inhibitors, and other therapeutic agents. The ability to introduce the morpholine scaffold in a protected form allows for the construction of complex molecular architectures.

Peptide Synthesis

In solid-phase peptide synthesis (SPPS), Boc-protected amino acids are widely used.[20][21][22] While less common than Fmoc chemistry, the Boc/Bzl protection strategy offers advantages for the synthesis of long or hydrophobic peptides.[15][] Although morpholine itself is not an amino acid, Boc-protected morpholine derivatives can be incorporated into peptidomimetics to introduce conformational constraints or to mimic peptide secondary structures.

Organic Synthesis

Beyond medicinal chemistry, Boc-protected morpholines are valuable intermediates in general organic synthesis. They can be used in the construction of complex heterocyclic systems and as chiral auxiliaries in asymmetric synthesis.[3]

Characterization of Boc-Protected Morpholines

The successful synthesis and purity of Boc-protected morpholines are typically confirmed using standard analytical techniques.[24]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The most characteristic signal for the Boc group is a sharp singlet corresponding to the nine equivalent protons of the tert-butyl group, typically appearing around 1.4 ppm.[24] The protons on the morpholine ring will also show characteristic shifts.

-

¹³C NMR: The presence of the Boc group is confirmed by signals for the quaternary carbon and the methyl carbons of the tert-butyl group, as well as the carbonyl carbon of the carbamate.[24]

-

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the Boc-protected morpholine.

-

Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic carbonyl stretch for the carbamate group.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the synthesized compound.[24]

Conclusion

Boc-protected morpholines are indispensable tools in modern organic and medicinal chemistry. The straightforward synthesis and reliable deprotection protocols, coupled with the versatility of the morpholine scaffold, ensure their continued importance in the development of new pharmaceuticals and other complex molecules. A thorough understanding of the principles and techniques outlined in this guide will empower researchers to effectively utilize these valuable building blocks in their synthetic endeavors.

References

- Recent Advances in the Protection of Amine Functionality: A Review. (2020-06-17). ResearchGate.

- Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines. The Journal of Organic Chemistry - ACS Publications.

- Biological relevance and synthesis of C-substituted morpholine derivatives. (2025-08-10). ResearchGate.

- Boc Deprotection Mechanism - TFA. Common Organic Chemistry.

- Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.

- A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii). (2014-12-16). RSC Publishing.

- New Protecting Group for Amines. (2018-10-20). ChemistryViews.

- Boc Deprotection Mechanism. (2022-12-14). YouTube.

- Boc-Protected Amino Groups. Organic Chemistry Portal.

- Morpholines. Synthesis and Biological Activity. (2025-08-09). ResearchGate.

- Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. (2025-08-06). ResearchGate.

- Amine Protection and Deprotection. Master Organic Chemistry.

- A practical, catalytic and selective deprotection of a Boc group in N,N ´-diprotected amines using iron(III)-catalysis. (2025-08-06). ResearchGate.

- A New Strategy for the Synthesis of Substituted Morpholines. PMC - NIH.